molecular formula C22H24FN3O3 B11305390 N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11305390
M. Wt: 397.4 g/mol
InChI Key: YFMKNLAXJCCFGP-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dimethylamino, fluorophenyl, ethoxyphenyl, and oxazole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorophenacyl bromide with 3-chloro-2-methylphenylthiourea under Hantzsch thiazole synthesis conditions . This reaction is carried out in ethanol solvent without a catalyst, leading to the formation of the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The choice of solvents, reagents, and purification methods is optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H24FN3O3/c1-4-28-18-11-7-16(8-12-18)21-13-19(25-29-21)22(27)24-14-20(26(2)3)15-5-9-17(23)10-6-15/h5-13,20H,4,14H2,1-3H3,(H,24,27)

InChI Key

YFMKNLAXJCCFGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)F)N(C)C

Origin of Product

United States

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